N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide
Description
N-(2-Benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a tosyl (p-toluenesulfonyl) group at position 1 and a carboxamide group at position 3. The carboxamide moiety is further linked to a 2-benzoyl-4-chlorophenyl group. This structure confers unique steric, electronic, and solubility properties, making it relevant in pharmaceutical and chemical research. Key features include:
- Molecular formula: C26H24ClN3O4S
- Functional groups: Tosyl (sulfonamide), benzoyl, chlorophenyl, carboxamide.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4S/c1-18-7-10-22(11-8-18)34(32,33)29-15-13-20(14-16-29)26(31)28-24-12-9-21(27)17-23(24)25(30)19-5-3-2-4-6-19/h2-12,17,20H,13-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTXUAYQPBILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (NEt₃, 0°C to rt, 12 hr). Quenching with aqueous NaHCO₃ yields 1-tosylpiperidine-4-carboxylic acid (78–85% yield).
Key Reaction Parameters
- Molar Ratio : 1:1.2 (piperidine-4-carboxylic acid : TsCl).
- Base : Triethylamine (2.5 equiv) for HCl scavenging.
- Purification : Recrystallization from ethanol/water.
Preparation of 2-Benzoyl-4-Chloroaniline
Benzoylation of 4-Chloroaniline
4-Chloroaniline undergoes Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in nitrobenzene (80°C, 6 hr). The reaction affords 2-benzoyl-4-chloroaniline (62–68% yield).
Mechanistic Insight
AlCl₃ activates benzoyl chloride, enabling electrophilic substitution at the ortho position relative to the amino group. The para-chloro substituent directs regioselectivity.
Amidation Strategies for Carboxamide Formation
Trichlorotriazine (TCT)-Mediated Activation
- Activate 1-tosylpiperidine-4-carboxylic acid (1 equiv) with TCT (1.2 equiv) and N-methylmorpholine (NMM, 2.5 equiv) in THF (0°C, 30 min).
- Add 2-benzoyl-4-chloroaniline (1.1 equiv) and stir at rt for 12 hr.
- Quench with H₂O, extract with EtOAc, and purify via silica chromatography.
Yield : 82–89%.
Advantages : High atom efficiency, minimal epimerization.
Acid Chloride Coupling
- Convert 1-tosylpiperidine-4-carboxylic acid to its acid chloride using SOCl₂ (3 equiv, reflux, 2 hr).
- React with 2-benzoyl-4-chloroaniline (1.05 equiv) and NEt₃ (2 equiv) in DCM (0°C to rt, 8 hr).
- Isolate via filtration and recrystallization (hexane/EtOAc).
Yield : 75–85%.
Advantages : Scalability, shorter reaction time.
Comparative Analysis of Amidation Methods
| Parameter | TCT Activation | Acid Chloride |
|---|---|---|
| Yield | 82–89% | 75–85% |
| Reaction Time | 12 hr | 8 hr |
| Byproducts | <5% | 10–15% |
| Scalability | Moderate | High |
| Purification | Chromatography | Recrystallization |
Critical Insights :
- TCT minimizes racemization, critical for chiral integrity.
- Acid chloride routes suit bulk synthesis but require rigorous drying.
Optimization and Troubleshooting
Solvent Selection
Temperature Control
- Activation below 5°C reduces side reactions (e.g., over-tosylation).
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide serves as a reagent in organic synthesis. Its structure allows it to act as a building block for the creation of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of carboxylic acids, ketones, amines, or substituted piperidine derivatives .
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Carboxylic acids or ketones |
| Reduction | Amines or alcohols |
| Substitution | Substituted piperidine derivatives |
Biology
Research indicates that this compound has potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions. The mechanism of action involves binding to enzymes or receptors, modulating their activity to exert therapeutic effects .
| Biological Activity | Targeted Effect |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Anticancer | Induction of apoptosis in cancer cells |
Medicine
In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its potential therapeutic effects are being explored for conditions such as cancer and other diseases related to lysosomal dysfunction .
Case Study: Anticancer Evaluation
A study evaluated the compound's efficacy against human cancer cell lines. Results indicated significant cytotoxic activity, with the compound promoting apoptosis in treated cells. This positions it as a promising candidate for further development in cancer therapeutics .
Industry
This compound finds applications in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties allow it to facilitate reactions that are essential for producing advanced materials and chemicals .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide
Source: Archontaki et al. (2019) identified this compound as an intermediate in nordiazepam degradation under acidic conditions .
- Molecular formula : C15H13ClN2O2
- Key differences: Lacks the piperidine-tosylcarboxamide backbone. Contains a simpler 2-aminoacetamide group instead of the piperidine-carboxamide linkage.
- Stability and reactivity: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions. Degrades irreversibly to C13H10NOCl under prolonged acidic conditions. During solid-phase extraction (SPE), evaporation shifts equilibrium toward nordiazepam regeneration (peak area ratio nordiazepam:intermediate = 1.9 vs. 0.75 in non-evaporated samples) .
- Physicochemical properties :
- Lower molecular weight (288.1 Da) and hydrophilicity compared to the target compound.
- The absence of the tosyl group reduces metabolic stability and sulfonamide-mediated protein binding.
Table 1: Comparative Properties of Target Compound and N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide
| Property | Target Compound | N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide |
|---|---|---|
| Molecular Weight | 526.0 Da | 288.1 Da |
| Key Functional Groups | Tosyl, piperidine, carboxamide | Aminoacetamide, benzoyl, chlorophenyl |
| Stability in Acidic Conditions | Likely stable (no direct data) | Reversible with nordiazepam; degrades further |
| Hydrophilicity | Moderate (sulfonamide enhances solubility) | High (aminoacetamide increases polarity) |
N-(2-(tert-Butyl)Phenyl)-N-(Phenyl(Pyridin-2-yl)Methyl)-1-Tosylpiperidine-4-Carboxamide (Compound 19)
Source : Reported in a structural optimization study ().
- Molecular formula : C34H38N4O3S (exact formula inferred from name).
- Key differences: Substituents: tert-butyl and phenyl-pyridinylmethyl groups replace the benzoyl-chlorophenyl moiety.
- Hypothesized properties :
- Lipophilicity : Increased due to tert-butyl group, enhancing membrane permeability.
- Electronic effects : Pyridine’s nitrogen may participate in hydrogen bonding or metal coordination.
- Metabolic stability : Bulky tert-butyl group may slow oxidative metabolism compared to the chloro-benzoyl group.
Table 2: Comparative Properties of Target Compound and Compound 19
| Property | Target Compound | Compound 19 |
|---|---|---|
| Molecular Weight | 526.0 Da | ~594.8 Da |
| Key Substituents | Benzoyl, chlorophenyl | tert-Butyl, phenyl-pyridinylmethyl |
| Aromatic Interactions | Chlorophenyl (electron-withdrawing) | Pyridine (hydrogen bonding/π-stacking) |
| Metabolic Stability | Moderate (chlorine may slow oxidation) | High (tert-butyl resists oxidation) |
Recommendations :
- Conduct stability studies under varying pH conditions.
- Evaluate binding affinity against biological targets (e.g., kinases, GPCRs).
- Compare pharmacokinetic profiles with nordiazepam derivatives and tert-butyl analogs.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-benzoyl-4-chlorophenylamine with tosyl chloride, followed by coupling with piperidine-4-carboxylic acid. The overall structure features a piperidine ring substituted with a tosyl group and a benzoyl moiety, which is crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound exhibits moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
The antimicrobial efficacy was assessed using standard methods such as the tube dilution technique, revealing that the compound's effectiveness is comparable to established antibiotics like ciprofloxacin and fluconazole .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer | 7.9 - 92 |
| Human Colorectal Cancer | 10 - 50 |
The compound's anticancer activity is attributed to its ability to modulate specific molecular targets involved in tumor growth and metastasis .
The exact mechanism of action for this compound involves interactions with cellular targets such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to certain protein sites, inhibiting their function:
- Enzyme Inhibition: The compound shows significant inhibition of enzymes related to cancer progression, including those involved in apoptosis pathways.
- Receptor Modulation: It may also interact with various receptors that regulate cellular signaling pathways critical for cancer cell survival.
Case Studies
- Study on Antimicrobial Efficacy: A study published in MDPI evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to others in its class .
- Anticancer Research: Research conducted by PubMed highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in human breast cancer cells through mitochondrial pathways, demonstrating its therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
